(1-methyl-1H-pyrrol-2-yl)carbonylphosphoramidic dichloride (1-methyl-1H-pyrrol-2-yl)carbonylphosphoramidic dichloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17504434
InChI: InChI=1S/C6H7Cl2N2O2P/c1-10-4-2-3-5(10)6(11)9-13(7,8)12/h2-4H,1H3,(H,9,11,12)
SMILES:
Molecular Formula: C6H7Cl2N2O2P
Molecular Weight: 241.01 g/mol

(1-methyl-1H-pyrrol-2-yl)carbonylphosphoramidic dichloride

CAS No.:

Cat. No.: VC17504434

Molecular Formula: C6H7Cl2N2O2P

Molecular Weight: 241.01 g/mol

* For research use only. Not for human or veterinary use.

(1-methyl-1H-pyrrol-2-yl)carbonylphosphoramidic dichloride -

Specification

Molecular Formula C6H7Cl2N2O2P
Molecular Weight 241.01 g/mol
IUPAC Name N-dichlorophosphoryl-1-methylpyrrole-2-carboxamide
Standard InChI InChI=1S/C6H7Cl2N2O2P/c1-10-4-2-3-5(10)6(11)9-13(7,8)12/h2-4H,1H3,(H,9,11,12)
Standard InChI Key WCWRDCLEQQQPTI-UHFFFAOYSA-N
Canonical SMILES CN1C=CC=C1C(=O)NP(=O)(Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

The compound’s IUPAC name, N-dichlorophosphoryl-1-methylpyrrole-2-carboxamide, reflects its bifunctional design: a 1-methylpyrrole-2-carboxamide group bonded to a dichlorophosphoryl unit . Key identifiers include:

PropertyValueSource
Molecular FormulaC₆H₇Cl₂N₂O₂P
Molecular Weight241.01 g/mol
CAS Registry NumberNot publicly disclosed
InChI KeyWCWRDCLEQQQPTI-UHFFFAOYSA-N
Canonical SMILESCN1C=CC=C1C(=O)NP(=O)(Cl)Cl

The planar pyrrole ring contributes aromatic stability, while the phosphoryl chloride groups introduce electrophilic reactivity, enabling nucleophilic substitutions . X-ray crystallography data are unavailable, but computational models predict a trigonal pyramidal geometry at the phosphorus atom.

Synthesis and Reaction Pathways

Stepwise Synthesis

The compound is synthesized via a three-step sequence :

  • Formation of 1-Methylpyrrole-2-carboxylic Acid:
    N-Methylation of pyrrole-2-carboxylic acid using methyl iodide in alkaline conditions yields the carboxylate precursor (CAS 6973-60-0) .

  • Activation as Acid Chloride:
    Reaction with thionyl chloride (SOCl₂) converts the carboxylic acid to 1-methylpyrrole-2-carbonyl chloride.

  • Phosphorylation:
    Treatment with phosphorus oxychloride (POCl₃) and ammonium chloride introduces the dichlorophosphoryl group, forming the final product.

Optimization Challenges

  • Solvent Selection: Dichloromethane or dimethyl sulfoxide (DMSO) are preferred for their ability to dissolve both polar intermediates and phosphorylating agents.

  • Yield Limitations: Side reactions, such as hydrolysis of P–Cl bonds, often cap yields at 40–60% .

  • Catalytic Approaches: Triethylamine is used to scavenge HCl, minimizing degradation.

Applications in Chemical Biology and Drug Discovery

Proteomics Research

The compound’s dichlorophosphoryl group reacts selectively with serine, threonine, or tyrosine residues in proteins, enabling:

  • Post-Translational Modification Studies: Mimicking natural phosphorylation events to study enzyme activation .

  • Affinity Probes: Immobilizing modified proteins on chromatographic resins via covalent bonding.

Kinase Inhibitor Development

A 2025 patent (EP3210609A1) highlights its role in synthesizing phosphorous-containing kinase inhibitors . For example:

  • Compound 216320-88-6: A derivative showing nanomolar inhibition of EGFR kinase by incorporating the dichlorophosphoryl-pyrrole motif into a quinazoline scaffold .

Future Directions and Research Gaps

Unanswered Questions

  • Biological Target Identification: High-throughput screening to map protein targets in signaling pathways.

  • Thermodynamic Stability: Differential scanning calorimetry (DSC) studies to assess decomposition kinetics.

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